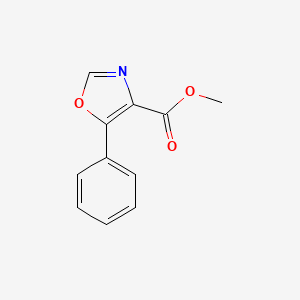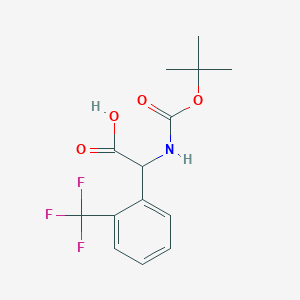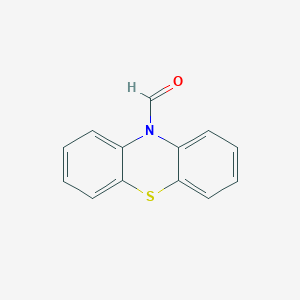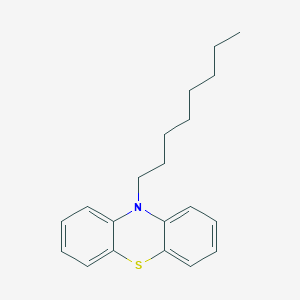
10-Octyl-10H-phenothiazine
Overview
Description
10-Octyl-10H-phenothiazine, also known as OOPT or 10-OTP, is a heterocyclic compound of the phenothiazine family. It has a molecular formula of C20H25NS . The average mass is 311.484 Da and the monoisotopic mass is 311.170776 Da .
Synthesis Analysis
The synthesis of phenothiazine derivatives involves condensation reactions . For instance, a novel luminescent hybrid inorganic–organic molecular assembly was synthesized by the condensation of hexakis cyclotriphosphazene hydrazide (CTP-Hyd) with six units of 10-octyl-10H-phenothiazine-3-carbaldehyde (R-PTZ-CHO) .Molecular Structure Analysis
The molecular structure of 10-Octyl-10H-phenothiazine consists of a phenothiazine core with an octyl group attached . The molecule has one hydrogen bond acceptor, no hydrogen bond donors, seven freely rotating bonds, and violates the Rule of 5 once .Chemical Reactions Analysis
Phenothiazines have been extensively studied for their potential applications as electrochemical, photovoltaic, photo-physical, and DSSC materials . They have intriguing π-conjugation length-dependent photophysical and redox properties .Physical And Chemical Properties Analysis
10-Octyl-10H-phenothiazine has a density of 1.1±0.1 g/cm3, a boiling point of 434.8±15.0 °C at 760 mmHg, and a flash point of 216.8±20.4 °C . It has a molar refractivity of 98.0±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 293.2±3.0 cm3 .Scientific Research Applications
Photocatalysis and Oxidative Coupling Reactions
10-Octylphenothiazine (10-Octyl-PTZ) has been studied for its photocatalytic properties. Researchers have synthesized a series of novel extended phenothiazines, including 10-Octyl-PTZ, by extending the conjugation length of the phenothiazine core. These extended phenothiazines exhibit continuous red shifts in light absorption as the number of fused rings increases. Importantly, 10-Octyl-PTZ and its counterparts efficiently catalyze the oxidative coupling of amines to imines under visible-light irradiation. This property makes them promising candidates for sustainable synthetic transformations .
Organic Light Emitting Diodes (OLEDs)
Phenothiazine derivatives, including 10-Octyl-PTZ, serve as versatile donor units in the molecular engineering of organic materials for optoelectronics. Due to their electron-rich nature, they are incorporated into organic light-emitting diodes (OLEDs) as luminescent components. Their unique charge transfer characteristics and molecular packing motifs contribute to efficient electroluminescence .
Nonlinear Optical Properties
Researchers have explored the nonlinear optical properties of 10-Octyl-PTZ and related compounds. These systems exhibit enhanced nonlinear absorption and efficient optical limiting behavior. The combination of cyanoacrylic acid as the acceptor and 10-Octyl-PTZ as the donor results in tunable properties, making them suitable for optical limiting applications .
Chemodosimeters for Cyanide Detection
In the field of chemical sensing, 10-Octyl-PTZ has been investigated as a near-infrared “on-off” fluorescent and colorimetric chemodosimeter for detecting cyanide ions. Its unique properties allow it to selectively respond to cyanide, making it useful for applications such as living cell imaging .
Hole Transport Materials (HTMs) in Perovskite Solar Cells
Phenothiazine derivatives, including 10-Octyl-PTZ, have been employed as efficient hole transport materials (HTMs) in perovskite solar cells (PSCs). Their low oxidation potentials and reversible redox behavior make them suitable for facilitating charge transport within the solar cell architecture .
Photoredox Catalysis
10-Octyl-PTZ and related phenothiazines have demonstrated photoredox catalytic activity. They participate in various synthetic transformations, including metal-free atom transfer radical polymerization (ATRP), radical dehalogenations, nucleophilic alkoxylations, and C–N and C–H/C–H cross-couplings. These applications highlight their potential as efficient photoredox catalysts .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
10-Octyl-10H-phenothiazine is a π-conjugated donor–acceptor (D–A) system . It holds a cyanoacrylic acid unit as a common acceptor and 10-octyl-7-(5-aryl-1,3,4-oxadiazol-2-yl)-10H-phenothiazine component as a donor . The primary targets of this compound are the molecules that interact with these donor and acceptor components.
Mode of Action
The interaction of 10-Octyl-10H-phenothiazine with its targets is based on the donor-acceptor system. The compound behaves as a D–A dyad with the cyanoacrylic acid component acting as an acceptor and the 10-octyl-7-(5-aryl-1,3,4-oxadiazol-2-yl)-10H-phenothiazine component acting as a donor . This interaction leads to changes in the energy states of the molecules, affecting their photophysical, electrochemical, optical, and thermal properties .
Biochemical Pathways
The biochemical pathways affected by 10-Octyl-10H-phenothiazine are primarily related to its optical properties. The compound exhibits good reverse saturable absorption behavior . This behavior is mainly due to the effective alteration and fine-tuning of intermolecular and intramolecular interaction to accomplish preferred band structure, which is obtained by molecular engineering .
Result of Action
The result of the action of 10-Octyl-10H-phenothiazine is primarily observed in its optical properties. The compound exhibits good fluorescence quantum yields . It also shows good reverse saturable absorption behavior, which is a key property for optical limiters . Optical limiters are devices that exhibit constant transmittance under low light and reduced transmittance on increasing intensity .
Action Environment
The action, efficacy, and stability of 10-Octyl-10H-phenothiazine can be influenced by environmental factors such as light intensity and wavelength. For instance, the compound’s ability to limit intense light with promising limiting threshold values suggests that it may be particularly effective in environments with high-intensity light .
properties
IUPAC Name |
10-octylphenothiazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NS/c1-2-3-4-5-6-11-16-21-17-12-7-9-14-19(17)22-20-15-10-8-13-18(20)21/h7-10,12-15H,2-6,11,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFERYHPYXAAGEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=CC=CC=C2SC3=CC=CC=C31 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Octyl-10H-phenothiazine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B3132870.png)
![2-Chloro-4-[trimethylsilylethynyl]pyrimidine](/img/structure/B3132882.png)
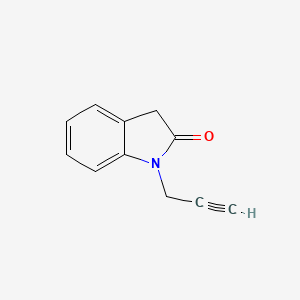
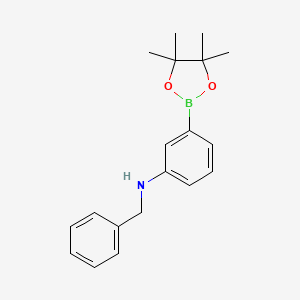

![(1R,4S)-2-Aza-bicyclo[2.2.1]heptane](/img/structure/B3132902.png)
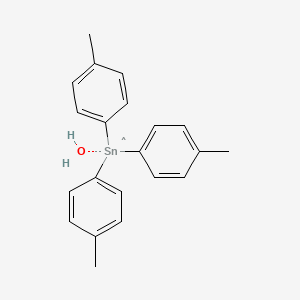

![1-(2,2,2-trifluoroethyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B3132918.png)
